molecular formula C25H24N4O4 B12176918 N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide

Cat. No.: B12176918
M. Wt: 444.5 g/mol
InChI Key: KFCHBMQBDVDPKW-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide typically involves multiple steps. One common route starts with the preparation of 4-methoxybenzaldehyde, which undergoes a condensation reaction with anthranilic acid to form 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with acetic anhydride and 4-aminophenylacetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to unique therapeutic potentials.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetamide

InChI

InChI=1S/C25H24N4O4/c1-16(30)26-18-9-11-19(12-10-18)27-23(31)15-29-24(17-7-13-20(33-2)14-8-17)28-22-6-4-3-5-21(22)25(29)32/h3-14,24,28H,15H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

KFCHBMQBDVDPKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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